4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide
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Overview
Description
4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide, also known as viologen-boronate, is a type of viologen derivative. It is a boronic acid functionalized derivative of viologen that may be useful as a saccharide sensor in biological fluids .
Synthesis Analysis
The synthesis of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts . This reaction has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .Molecular Structure Analysis
The molecular formula of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is C24H24B2Br2N2O4. The molecule has a weight of 585.9 g/mol.Chemical Reactions Analysis
The chemical reactions of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide involve discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reduction of the three bipyridinium groups in the hexacationic trimer occurs by the addition of three electrons at the same potential (−0.65 V) .Scientific Research Applications
Synthesis of Conjugated Oligomers
The compound has been used in the synthesis of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed for this purpose .
Electrochemical Properties
These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reduction of the three bipyridinium groups in the hexacationic trimer 3, giving a tris (radical cation), occurs by the addition of three electrons at the same potential (−0.65 V) .
Building Blocks for Responsive Compounds
Mono- and di-quaternized 4,4’-bipyridine derivatives are key building blocks for medium- and environment-responsive compounds . Their redox activity and electrochromic aptitude are exploited in various applications .
Chromic Materials
These derivatives often give rise to interesting phenomena, such as various types of chromism . This includes solvatochromism and thermochromism .
Molecular Motors and Machines
4,4’-Bipyridine is widely utilized as a building block in numerous high-tech applications including molecular motors , machines , and switches .
Supramolecular Chemistry
4,4’-Bipyridine is highly abundant in supramolecular chemistry, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand . It often appears in covalent organic and metalorganic frameworks (COFs and MOFs, respectively) .
Mechanism of Action
Target of Action
It is known that bipyridinium compounds often interact with biological macromolecules such as proteins and nucleic acids .
Mode of Action
The compound, being a boronic acid functionalized derivative of viologen, may act as a saccharide sensor in biological fluids
Biochemical Pathways
It is known that bipyridinium compounds can undergo redox reactions, which may influence various biochemical pathways .
Result of Action
Given its potential role as a saccharide sensor, it may influence cellular processes related to carbohydrate metabolism .
properties
IUPAC Name |
[2-[[4-[1-[(2-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-7-3-1-5-21(23)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-22-6-2-4-8-24(22)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSHOLZYTUDGAF-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4B(O)O)(O)O.[Br-].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24B2Br2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436511 |
Source
|
Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide | |
CAS RN |
420816-02-0 |
Source
|
Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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